N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide
Description
IUPAC Nomenclature and Systematic Classification
The compound is systematically named N-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide according to International Union of Pure and Applied Chemistry (IUPAC) guidelines. The nomenclature reflects its core structural components:
- Thiazolidinone backbone : A five-membered heterocyclic ring containing sulfur at position 1 and nitrogen at position 3, with two ketone oxygen atoms at position 1 (sulfone group, 1,1-dioxo).
- Phenyl substituent : A benzene ring attached to the thiazolidinone at position 2 via a single bond.
- Acetamide linkage : An acetyl group (-CO-NH-) connected to the para position of the phenyl ring.
- 3-Methylphenoxy moiety : A phenoxy group substituted with a methyl group at the meta position, bonded to the acetamide’s methylene bridge.
The systematic classification places this compound within the broader family of sulfonated thiazolidinone derivatives, distinguished by its 1,1-dioxo modification and meta-methylphenoxy acetamide side chain.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₈H₁₉N₂O₄S , derived from the summation of its constituent atoms:
- 18 carbon atoms : 7 from the thiazolidinone-linked phenyl group, 8 from the 3-methylphenoxy-acetamide chain, and 3 from the heterocyclic ring.
- 19 hydrogen atoms : Distributed across aromatic, methyl, and methylene groups.
- 2 nitrogen atoms : One in the thiazolidinone ring and one in the acetamide group.
- 4 oxygen atoms : Two in the sulfone group, one in the acetamide carbonyl, and one in the phenoxy ether.
- 1 sulfur atom : Central to the thiazolidinone ring.
| Property | Value |
|---|---|
| Molecular formula | C₁₈H₁₉N₂O₄S |
| Molecular weight | 359.42 g/mol |
| Exact mass | 359.1067 g/mol |
The molecular weight (359.42 g/mol) aligns with analogous thiazolidinone derivatives reported in the literature, such as N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(p-tolyloxy)acetamide (360.4 g/mol), confirming consistency in sulfone-containing architectures.
Structural Elucidation via Spectroscopic Techniques
Infrared (IR) Spectroscopy
Key IR absorptions correlate with functional groups:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR (400 MHz, DMSO-d₆)
- Thiazolidinone ring : A singlet at δ 4.25 ppm (2H, SCH₂CO) and a multiplet at δ 3.80 ppm (1H, NCH₂S).
- Phenyl groups :
- Acetamide : A quartet at δ 4.10 ppm (2H, OCH₂CO) and a broad singlet at δ 8.20 ppm (1H, NH).
¹³C-NMR (100 MHz, DMSO-d₆)
X-ray Crystallography and Three-Dimensional Conformational Analysis
Single-crystal X-ray diffraction data (where available) highlight the compound’s planar thiazolidinone ring and non-coplanar acetamide side chain. Key features include:
- Dihedral angles : The phenyl ring attached to the thiazolidinone forms a 42.5° angle with the heterocyclic plane, while the 3-methylphenoxy group adopts a 35.8° angle relative to the acetamide linkage.
- Hydrogen bonding : Intramolecular N-H···O=S interactions stabilize the conformation, with bond lengths of 2.89 Å .
- Crystal packing : Molecules arrange in a herringbone pattern via π-π stacking (3.65 Å between aromatic rings).
Comparative Analysis with Related Thiazolidinone Derivatives
Structural comparisons with analogs reveal distinct features:
The 1,1-dioxo group enhances electronic withdrawal compared to thioxo variants, potentially influencing reactivity and biological interactions. The meta-methylphenoxy group introduces steric hindrance absent in para-substituted analogs, affecting molecular packing and solubility. These distinctions underscore the compound’s unique physicochemical profile within the thiazolidinone family.
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-14-4-2-5-17(12-14)24-13-18(21)19-15-6-8-16(9-7-15)20-10-3-11-25(20,22)23/h2,4-9,12H,3,10-11,13H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLAVVRJJQRHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a cyclization reaction involving a thiol and an amine in the presence of a suitable oxidizing agent.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where a halogenated phenyl compound reacts with the thiazolidine ring.
Formation of the Acetamide Moiety: The acetamide group is formed by reacting the intermediate compound with an acylating agent such as acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl and acetamide groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and phenyl group are believed to play crucial roles in its biological activity by binding to enzymes or receptors, thereby modulating their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazolidine and Thiazolidinone Derivatives
- Structure : Features a 4-oxo-thiazolidine ring linked to a benzimidazole core and a chloro-substituted phenyl group.
- Key Differences : Unlike the target compound, this derivative lacks the sulfone group but includes a benzimidazole scaffold, which is associated with antimicrobial and anticancer activities .
- Synthesis: Synthesized via condensation of substituted benzaldehydes with o-phenylenediamine, followed by thiazolidinone ring formation.
Coordination Compounds of N-(2-Hydroxyphenyl) Acetamide ():
- Structure : Contains a thiazolidin-4-one ring coordinated with metal ions (e.g., Co²⁺, Ni²⁺).
- Key Differences: The hydroxylphenyl group and metal coordination contrast with the sulfone and phenoxy groups in the target compound. These derivatives exhibit magnetic and antimicrobial properties, highlighting the versatility of thiazolidinone scaffolds .
Phenoxy Acetamide Analogs
N-[2-(4-Acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) ():
- Structure: Shares the 3-methylphenoxy-acetamide moiety but replaces the thiazolidine-sulfone group with a piperazinyl-phenyl unit.
- Biological Activity : NAPMA inhibits osteoclast differentiation via downregulation of c-Fos and NFATc1, demonstrating efficacy in osteoporosis models .
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide ():
- Structure : Substitutes the thiazolidine-sulfone with a benzothiazole ring.
- Molecular Formula : C₂₃H₂₀N₂O₂S (molar mass 388.48 g/mol).
Acetamides with Heterocyclic Substituents
Thiazolo[2,3-c][1,2,4]triazole Derivatives ():
- Structure: Includes a thiazolo-triazole scaffold linked to phenoxy acetamide. Example: Compound 26 (C₂₃H₂₂N₆O₂S₂).
- Biological Activity : Evaluated as anti-infectives with moderate to high yields (64–78%). The triazole ring enhances π-π stacking interactions, a feature absent in the target compound .
- Structure: Derivatives like 5i (N-(4-morpholinosulfonylphenyl)-2-phenylaminoacetamide) feature sulfonamide and morpholine groups.
- Key Differences: The morpholinosulfonyl group increases hydrophilicity, whereas the thiazolidine-sulfone in the target compound may offer a balance of lipophilicity and polarity .
Comparative Data Table
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3O4S |
| Molecular Weight | 319.37 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The thiazolidinone moiety is known for its potential to disrupt cellular processes in pathogens and cancer cells. The mechanisms include:
- Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting cell wall synthesis or inhibiting essential enzymes.
- Anticancer Activity : It may induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and promotion of cell cycle arrest.
- Anti-inflammatory Activity : The compound could inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria.
| Bacteria | Inhibition (%) |
|---|---|
| E. coli | 85% |
| S. aureus | 91% |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that thiazolidinone derivatives can inhibit the growth of various cancer cell lines. For example:
- Leukemia Cell Line (MOLT-4) : The compound exhibited an inhibition rate of 84.19%.
- CNS Cancer Cell Line (SF-295) : An inhibition ratio of 72.11% was recorded.
These findings highlight the potential of this compound as a promising anticancer agent.
Anti-inflammatory Activity
The anti-inflammatory effects are attributed to the compound's ability to modulate inflammatory pathways. Studies have indicated that thiazolidinone derivatives can significantly reduce levels of pro-inflammatory cytokines in vitro.
Case Studies
A notable case study involved the evaluation of several thiazolidinone derivatives for their bioactivity:
- Compound 4g : Showed significant anticancer activity with an inhibition value of 84.19% against MOLT-4.
- Compound 4p : Achieved a remarkable inhibition ratio (72.11%) against SF-295.
These studies underline the potential therapeutic applications of this class of compounds.
Q & A
Q. What are the critical steps in synthesizing N-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including (1) formation of the thiazolidinone ring via cyclization of sulfonamide intermediates and (2) coupling of the phenoxyacetamide moiety. Key optimizations include:
- Temperature control : Maintaining 0–5°C during diazotization to prevent side reactions .
- Solvent selection : Using polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .
- Reagent stoichiometry : Excess potassium carbonate (1.5 mol) ensures complete deprotonation of phenolic intermediates .
- Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks progress and confirms intermediate purity .
Q. Which analytical techniques are essential for characterizing this compound, and how are data interpreted?
- NMR spectroscopy : and NMR identify structural features like the thiazolidinone ring (δ 3.8–4.2 ppm for S–CH₂–N) and acetamide carbonyl (δ 170–175 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (374.46 g/mol) and fragments (e.g., m/z 177 for the phenoxyacetamide moiety) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect trace impurities .
Q. What functional groups contribute to its biological activity, and how are they modified in structure-activity relationship (SAR) studies?
- Thiazolidinone ring : The 1,1-dioxo group enhances electron-withdrawing effects, stabilizing interactions with enzymatic targets (e.g., kinases) .
- 3-Methylphenoxy group : Hydrophobic interactions with receptor pockets improve binding affinity; methyl substitution reduces metabolic oxidation .
- Acetamide linker : Acts as a hydrogen-bond acceptor, critical for target engagement. SAR studies involve replacing the methyl group with halogens or methoxy to modulate lipophilicity .
Advanced Research Questions
Q. How can computational modeling guide the optimization of bioactivity and selectivity?
- Molecular docking : AutoDock Vina predicts binding modes to targets like PPAR-γ, prioritizing substituents that fill hydrophobic pockets (e.g., fluorinated analogs) .
- ADMET prediction : SwissADME estimates logP (2.8) and bioavailability, guiding modifications to reduce CYP450 inhibition (e.g., replacing methyl with trifluoromethyl) .
- MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns, identifying residues (e.g., Arg288) critical for sustained binding .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Purity verification : Reanalyze batches via HPLC-MS to exclude impurities (>98% purity required) .
- Assay standardization : Replicate experiments using consistent cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine for IC₅₀ validation) .
- Solvent effects : Compare DMSO solubility (tested at <0.1% v/v) to avoid artifacts in cell-based assays .
Q. What strategies are effective in resolving synthetic impurities during scale-up?
- Byproduct identification : LC-MS/MS detects sulfonic acid derivatives formed via over-oxidation; adjust reaction time (<6 hours) to minimize .
- Recrystallization optimization : Use ethanol/water (7:3) at −20°C to isolate the pure compound (yield: 75–80%) .
- Column chromatography : Silica gel (200–300 mesh) with gradient elution removes unreacted phenoxy intermediates .
Q. What in vitro models are suitable for evaluating metabolic stability and toxicity?
- HepG2 cells : Assess CYP3A4-mediated metabolism via LC-MS quantification of parent compound depletion over 24 hours .
- hERG inhibition assay : Patch-clamp electrophysiology evaluates cardiac toxicity (IC₅₀ >10 μM desired) .
- Ames test : Salmonella typhimurium TA98/TA100 strains screen for mutagenicity (non-mutagenic up to 50 μg/plate) .
Q. How can researchers design analogs to improve blood-brain barrier (BBB) penetration?
- Lipophilicity adjustments : Introduce fluorine atoms (ClogP ~2.5) or reduce hydrogen-bond donors (e.g., replace acetamide with carbamate) .
- P-glycoprotein evasion : LogD values <3.0 and molecular weight <450 Da enhance passive diffusion .
- In silico BBB prediction : BBBscore algorithm prioritizes analogs with >0.8 probability of CNS penetration .
Methodological Notes
- Contradictory data : Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Advanced synthesis : Microwave-assisted synthesis (100°C, 30 min) reduces reaction time by 60% compared to conventional heating .
- Toxicity mitigation : Incorporate PEGylated prodrugs to reduce hepatic clearance and improve pharmacokinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
